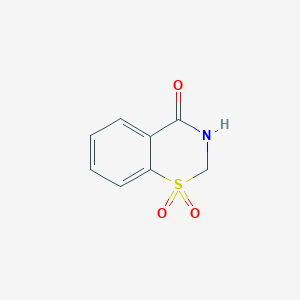

2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-2,3-dihydro-1λ6,3-benzothiazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c10-8-6-3-1-2-4-7(6)13(11,12)5-9-8/h1-4H,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQHKWUPJYJYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC(=O)C2=CC=CC=C2S1(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79726-08-2 | |

| Record name | 3,4-dihydro-2H-1lambda6,3-benzothiazine-1,1,4-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2h 1,3 Benzothiazin 4 3h One 1,1 Dioxide Systems

Fundamental Reaction Pathways and Transformations

The reactivity of the 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide core is characterized by its susceptibility to both ring-opening and recyclization reactions, as well as regioselective transformations. The presence of the sulfonyl group significantly influences the electronic properties of the heterocyclic ring, dictating the course of its chemical behavior under various conditions.

Ring Opening and Recyclization Mechanisms

Studies have shown that the 1,3-benzothiazine ring can undergo cleavage under specific conditions, leading to versatile intermediates that can be trapped or allowed to recyclize into new heterocyclic systems. For instance, the Gabriel–Colman rearrangement, a classic reaction in thiazine (B8601807) chemistry, involves the base-induced opening of a related N-substituted saccharin (B28170) derivative, followed by recyclization to form a 1,2-benzothiazine 1,1-dioxide system. nih.gov While not directly involving the 1,3-isomer, this highlights the general propensity of such sulfonamide-containing rings to undergo ring-opening and recyclization cascades.

The stability of the 1,3-benzothiazin-4-one ring is a key factor in its synthetic utility. In some cases, ring expansion reactions are observed. For example, the conversion of a five-membered benzisothiazole scaffold into a six-membered benzothiazine backbone has been reported, demonstrating the intricate balance between ring strain and electronic stabilization. nih.gov

Regioselectivity in Bond Formation and Rearrangements

The regioselectivity of reactions involving the 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide nucleus is a critical aspect of its chemistry. The substitution pattern on the aromatic ring and the nature of the attacking reagents play a significant role in determining the outcome of chemical transformations.

In the synthesis of related 1,4-benzothiazines, the nucleophilicity of sulfur compared to nitrogen dictates the regioselective opening of epoxide precursors, leading to specific isomers. rsc.orgnih.gov Although a different isomer, this principle of differential nucleophilicity is fundamental and can be extrapolated to understand potential reactions of the 1,3-benzothiazin-4(3H)-one 1,1-dioxide system.

Elucidation of Key Intermediates

The identification and characterization of transient intermediates are paramount for a thorough understanding of the reaction mechanisms involving 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide. Spectroscopic and computational methods have been instrumental in this regard.

Mono- and Dianionic Species Characterization

While specific studies on the mono- and dianionic species of 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide are not extensively documented in the available literature, the generation of anionic intermediates is a common feature in the chemistry of related sulfonamides and cyclic ketones. The acidity of the N-H proton and the potential for enolate formation at the C-2 position are expected to give rise to such species upon treatment with suitable bases. These anionic intermediates are key to understanding alkylation and acylation reactions at various positions of the heterocyclic ring.

Spectroscopic and Computational Validation of Intermediates

Modern analytical techniques are indispensable for the validation of proposed reaction intermediates. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with mass spectrometry, provide crucial structural information.

Computational studies, particularly using Density Functional Theory (DFT), have emerged as powerful tools for elucidating the geometries and electronic structures of both stable molecules and transient intermediates in benzothiazine chemistry. rsc.org Such calculations can help to correlate experimental spectroscopic data with theoretical models, providing a deeper understanding of bonding and reactivity. rsc.org For instance, quantum chemical calculations have been used to obtain optimized geometries and to correlate experimental and calculated values of bond parameters and 13C NMR chemical shifts for related 1,4-benzothiazine derivatives. rsc.org

Stereochemical Considerations in Synthetic Routes

The synthesis of chiral derivatives of 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide introduces the challenge of controlling stereochemistry. The development of stereoselective synthetic methods is an area of active research, driven by the often-stereospecific nature of biological activity.

X-ray crystallography has been a valuable tool for the unambiguous determination of the three-dimensional structure of benzothiazine derivatives. researchgate.netnih.gov These studies have revealed that the benzothiazine scaffold can deviate significantly from planarity, adopting conformations such as a boat form for the thiazinone ring. researchgate.netnih.gov Understanding these conformational preferences is crucial for designing stereoselective reactions and for comprehending the interaction of these molecules with biological targets.

Influence of Substituent Effects on Reactivity and Reaction Outcome

The chemical reactivity and the ultimate outcome of reactions involving 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide systems are profoundly influenced by the nature and position of substituents on the benzothiazine core. These substituents can exert both electronic and steric effects, which modulate the electron density distribution within the molecule and influence the accessibility of reactive sites. Understanding these effects is crucial for predicting reaction pathways and for the rational design of synthetic routes to novel derivatives.

Electronic Effects of Substituents

The electronic nature of a substituent, whether it is electron-donating (EDG) or electron-withdrawing (EWG), plays a pivotal role in the reactivity of the aromatic ring and the heterocyclic portion of the 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide molecule. These effects are transmitted through the π-system of the aromatic ring and can influence the acidity of the N-H proton, the nucleophilicity of the nitrogen atom, and the susceptibility of the carbonyl group to nucleophilic attack.

In a study investigating the formation of hydride-Meisenheimer complexes (HMCs) in a series of C-6-substituted benzothiazinones, a clear correlation between the electronic properties of the substituent and the propensity for HMC formation was observed. nih.govresearchgate.net Electron-withdrawing groups at the C-6 position were found to significantly influence this biotransformation. This suggests that the electronic perturbation caused by substituents on the aromatic ring can have a substantial impact on the reactivity of the molecule. nih.govresearchgate.net

Further evidence of the role of electronic effects comes from studies on analogous heterocyclic systems. For instance, in the [4+2] annulation reaction of 3-substituted benzoisothiazole 1,1-dioxides, a close structural analog of the benzothiazinone system, a significant electronic effect of the substituent on the reaction yield was noted. nih.gov It was observed that reactants bearing electron-withdrawing groups generally provided higher yields of the corresponding products compared to those with electron-donating groups. nih.gov This trend is exemplified in the data presented below, which showcases the yields of spiropyridazine-benzosultams formed from variously substituted N-benzoyl hydrazones.

| Substituent (R³) | Product | Yield (%) |

|---|---|---|

| 4-Me | 3aa | 85 |

| 4-OMe | 3ab | 82 |

| H | 3ac | 88 |

| 4-F | 3ad | 91 |

| 4-Cl | 3ae | 92 |

| 4-Br | 3af | 93 |

| 4-NO₂ | 3ag | 94 |

The data clearly indicates that as the electron-withdrawing nature of the substituent at the para-position of the N-benzoyl group increases (from -Me to -NO₂), the reaction yield improves. This can be attributed to the enhanced electrophilicity of the reaction center, facilitating the annulation reaction.

In a different study focusing on the synthesis of 1,3,4-oxadiazoles, a similar trend was observed where electron-withdrawing and neutral substituents on a benzoic acid precursor led to more reliable and higher yields compared to electron-donating groups. otterbein.edu For example, the reaction with 4-chlorobenzoic acid (an EWG) gave a 52.27% yield, while 4-bromobenzoic acid (also an EWG, but less electronegative than chloro) resulted in a 39% yield. otterbein.edu Conversely, the strongly electron-donating 4-dimethylaminobenzoic acid gave a significantly lower yield of 14.5%. otterbein.edu While this is a different heterocyclic system, it further underscores the general principle that the electronic nature of substituents is a key determinant of reaction outcome.

Steric Effects of Substituents

Beyond electronic effects, the steric hindrance imposed by bulky substituents can also significantly affect the reactivity and reaction outcome of 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide systems. Large substituents can impede the approach of reagents to a reactive site, thereby slowing down or even preventing a reaction.

For example, in the synthesis of N,N-dialkylthioureas, which are precursors for certain benzothiazinones, the use of thiocarbonyldiimidazole is generally efficient. nih.gov However, its application is limited by substituents in close proximity to the nitrogen atom of the secondary amine. nih.gov It is likely that steric hindrance from bulky groups prevents the substitution reaction from occurring. nih.gov An illustrative case is the inability to prepare the corresponding thiourea (B124793) from 2,6-dimethyl-piperidine using this method, where the two methyl groups adjacent to the nitrogen atom create significant steric bulk. nih.gov

The interplay of both electronic and steric factors can also be seen in the alkylation of related benzothiadiazine 1,1-dioxides. The choice of base and the nature of the substituents can influence the site of alkylation (N(2) vs. N(3)). mdpi.com While a detailed quantitative analysis of steric effects on the reactivity of 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide is not extensively documented, the principles observed in analogous systems strongly suggest that the size and location of substituents are critical parameters in determining the course of its chemical transformations.

Derivatization and Structural Modification Strategies for 2h 1,3 Benzothiazin 4 3h One 1,1 Dioxide

Functional Group Interconversions and Chemical Manipulations

The inherent reactivity of the 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide scaffold allows for a range of functional group interconversions. These transformations are pivotal in preparing advanced intermediates for further derivatization. For instance, the presence of acidic hydrogen atoms within the structure enables various chemical manipulations. researchgate.net

Key transformations include reactions at the nitrogen and sulfur atoms, as well as modifications on the benzene (B151609) ring. The sulfonyl group, for example, imparts a distinct chemical character to the molecule, influencing the reactivity of adjacent functional groups. Researchers have explored chlorination and thermolysis, leading to a variety of reaction sequences that can involve ring-opening and the formation of different sulfur-containing heterocycles. mdpi.com

Introduction of Diverse Chemical Moieties onto the Benzothiazine Core

The synthesis of Schiff bases from 1,3-benzothiazin-4-one derivatives has been reported as a method to create new compounds. easpublisher.com This typically involves the condensation reaction of an amino-substituted benzothiazine with an appropriate aldehyde or ketone. easpublisher.com For example, the general synthesis of 1,3-benzothiazin-4-ones can be achieved through a Schiff base intermediate formed by the reaction of aromatic amines and carbonyl compounds, followed by coupling with thiosalicylic acid. easpublisher.com These reactions are valuable for introducing a wide array of substituents, thereby expanding the chemical space of the benzothiazine library.

A significant area of investigation has been the incorporation of various heterocyclic and aryl moieties onto the 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide scaffold. These modifications have been pursued to explore structure-activity relationships. nih.gov Synthetic approaches often involve the cyclocondensation of precursors like 2-mercaptobenzoic acid with appropriate reagents. nih.gov

For instance, 2-amino- and 2-aryl(heteryl)-substituted 1,3-benzothiazin-4-ones have been synthesized and studied. nih.gov The introduction of these groups can significantly influence the biological properties of the parent molecule. nih.gov For example, 2-(arylamino)-2,3-dihydro-1,3-benzothiazin-4-ones have been prepared, and their structural features have been a subject of interest. researchgate.net

Alkylation and acylation reactions are fundamental strategies for modifying the 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide core. The presence of nitrogen atoms in the heterocyclic ring provides reactive sites for such modifications. Studies have shown that alkylation can occur at different positions, and the regioselectivity can be controlled by the choice of reagents and reaction conditions. mdpi.com For example, alkylation of 2H-1,2,3-benzothiadiazine 1,1-dioxide with alkyl iodides can occur at both N(2) and N(3) atoms, with the product distribution being dependent on the base and solvent used. mdpi.com

In the case of 2-(arylimino)-2,3-dihydrobenzo[e] mdpi.comresearchgate.net-thiazin-4-ones, alkylation has been shown to occur regioselectively. researchgate.net Similarly, acylation reactions have been employed to introduce various acyl groups, further diversifying the range of derivatives. researchgate.net

| Starting Material | Reagent | Position of Alkylation | Reference |

|---|---|---|---|

| 2H-1,2,3-benzothiadiazine 1,1-dioxide | Methyl iodide, Ethyl iodide | N(2) and N(3) | mdpi.com |

| 3Н-benzo[e] mdpi.comresearchgate.netthiazine-2,4-dione sodium salt | Alkylating agents | 3-position | researchgate.net |

| 2-(arylimino)-2,3-dihydrobenzo[e] mdpi.comresearchgate.net-thiazin-4-ones | Alkylating agents | 3-position (regioselective) | researchgate.net |

| 2-thioxo-2,3-dihydrobenzo[e] mdpi.comresearchgate.netthiazin-4-one | Alkylating agents | S-alkylation at exocyclic sulfur | researchgate.net |

Design and Synthesis of Dimeric and Hybrid Scaffolds

Recent research has focused on the design and synthesis of dimeric and hybrid scaffolds based on the benzothiazine core. This approach aims to create molecules with enhanced biological activity or novel mechanisms of action. For example, dimeric 1,2-benzothiazine 1,1-dioxide scaffolds have been synthesized and their molecular structures have been characterized. nih.govrsc.org These dimeric compounds are often synthesized by linking two monomeric benzothiazine units. researchgate.net

The synthesis of these complex molecules often involves multi-step reaction sequences and requires careful control of reaction conditions to achieve the desired products. The characterization of these dimeric structures is typically performed using advanced analytical techniques such as X-ray crystallography. nih.govrsc.org

Targeted Modifications for Modulated Chemical Behavior

Targeted modifications of the 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide scaffold are undertaken to fine-tune its chemical behavior and biological properties. These modifications are often guided by computational modeling and structure-activity relationship studies. The introduction of specific functional groups at defined positions on the benzothiazine ring can lead to derivatives with improved potency, selectivity, or pharmacokinetic profiles.

For example, the introduction of various functional groups on the aromatic ring can be achieved through methods like nucleophilic substitution of chlorine atoms or demethylation of methoxy (B1213986) groups. researchgate.netresearchgate.net These new methods allow for the introduction of versatile functional groups, making these compounds useful as building blocks for further chemical synthesis. researchgate.netresearchgate.net

Computational Chemistry and Spectroscopic Characterization of 2h 1,3 Benzothiazin 4 3h One 1,1 Dioxide Analogues

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

Density Functional Theory (DFT) has become a primary method for investigating the properties of benzothiazine derivatives. It allows for the accurate calculation of molecular geometries, electronic structures, and vibrational frequencies, providing a detailed picture of the compounds' intrinsic characteristics.

The geometry of the heterocyclic thiazine (B8601807) ring in benzothiazinone 1,1-dioxide analogues is not planar. DFT-based geometry optimization is used to determine the most stable three-dimensional arrangement of atoms and to explore different possible conformations. The specific conformation adopted by the thiazine ring is influenced by the nature and position of its substituents.

Studies on various derivatives have identified several low-energy conformations for the heterocyclic ring system. These include:

Half-Chair Conformation : In some derivatives, the thiazine ring adopts a half-chair conformation. scienceopen.com This is a common conformation for six-membered rings containing sp²-hybridized atoms.

Half-Boat Conformation : The half-boat conformation has also been identified as a stable arrangement. In one structural study of a 1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, the heterocyclic ring was found to adopt a half-boat conformation, with the sulfur atom positioned out of the plane of the other ring atoms. nih.gov

Sofa and Envelope Conformations : Other related conformations, such as the sofa and envelope shapes, have also been reported for benzothiazine derivatives. nih.govresearchgate.net For instance, 1-propyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide was found to have a heterocycle in a sofa conformation. nih.gov

| Compound Analogue | Reported Conformation | Reference |

|---|---|---|

| Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate | Half-Chair | scienceopen.com |

| 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | Half-Boat | nih.gov |

| 1-Propyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | Sofa | nih.gov |

| 2,1-Benzothiazine based hydrazone derivative | Envelope | researchgate.net |

DFT calculations are extensively used to probe the electronic properties of molecules, which are key to understanding their reactivity and intermolecular interactions.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. mdpi.com For a series of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds, DFT calculations revealed a substantial HOMO-LUMO gap ranging from 4.43 to 5.12 eV, indicating high stability. nih.gov In many benzothiazine derivatives, the HOMO and LUMO are distributed on the benzothiazine moiety itself, while in others, charge transfer can occur from a donor part of the molecule to an acceptor part. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which are related to its electrophilic and nucleophilic sites. nih.gov In MEP diagrams, red-colored regions typically indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). nih.govnih.gov For benzothiazinone analogues, negative potentials are often localized over electronegative atoms like the oxygen atoms of the sulfonyl (SO₂) and carbonyl (C=O) groups, highlighting these as likely sites for hydrogen bonding and other interactions. nih.govnih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Compound 5 | -7.50 | -2.38 | 5.12 |

| Compound 6 | -7.48 | -2.38 | 5.10 |

| Compound 7 | -6.48 | -2.34 | 4.50 |

| Compound 8 | -6.99 | -2.56 | 4.43 |

Data sourced from a study on dimeric 1,2-benzothiazine scaffolds. nih.gov

DFT calculations can accurately predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. Theoretical vibrational analysis aids in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. nih.gov

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the computed wavenumbers are typically scaled by an appropriate scaling factor. nih.gov This combined experimental and theoretical approach provides a robust characterization of the molecular structure.

Molecular Modeling and Chemoinformatics Methodologies

Beyond structural and electronic analysis, computational techniques are used to predict the biological activity of 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide analogues and to understand their interactions with macromolecular targets.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

A prominent 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). In CoMFA, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated at various grid points surrounding them. mdpi.com Statistical methods are then used to derive a relationship between the variations in these fields and the observed biological activity. The results are often visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. mdpi.com

Green contours typically indicate regions where bulky groups enhance activity.

Yellow contours show regions where steric bulk is detrimental to activity.

Blue contours mark areas where positive charge increases activity.

Red contours denote regions where negative charge is favorable for activity.

CoMFA models are validated using statistical parameters like the cross-validated coefficient (Q²) and the conventional correlation coefficient (R²). A high Q² value (e.g., > 0.6) indicates good predictive ability. nih.gov This approach helps in the rational design of more potent analogues by suggesting specific structural modifications.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to the active site of another, usually a larger molecule like a protein or enzyme (a receptor). nih.govresearchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

For benzothiazinone analogues, docking studies have been employed to predict their binding modes with various enzymes, such as those from Mycobacterium tuberculosis (e.g., DprE1) or human monoamine oxidases (MAOs). nih.govresearchgate.net The process involves placing the ligand in the active site of the protein and calculating a "docking score," which estimates the binding free energy (ΔGbinding). A more negative score typically indicates a stronger and more favorable interaction. plos.org

These simulations can identify key interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Electrostatic interactions

Analysis of the docked poses reveals which amino acid residues in the protein's active site are crucial for binding the ligand. For example, studies on certain benzothiazinone analogues targeting the DprE1 enzyme showed that Van der Waals forces (ΔEvdW) were the predominant contributors to the binding energy. nih.govplos.org Such insights are invaluable for guiding the optimization of lead compounds to improve their potency and selectivity.

| Compound Analogue | Binding Free Energy (ΔGbinding) (kcal/mol) |

|---|---|

| PubChem-155-924-621 | -77.2 |

| PubChem-127-032-794 | -74.3 |

| PubChem-155-923-972 | -65.4 |

| PBTZ169 | -49.8 |

Data from MM-GBSA computations on BTZ analogues complexed with DprE1. plos.org

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Modern analytical methods are indispensable for the unambiguous characterization of novel benzothiazine analogues. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide fundamental information about the molecular structure, while Single-Crystal X-ray Diffraction offers a definitive view of the solid-state architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide framework.

In ¹H NMR spectra of these analogues, protons in the aromatic region of the benzothiazine ring typically appear as multiplets in the range of δ 7.0–8.0 ppm. rsc.orgnih.gov The chemical shifts of protons on the heterocyclic ring and any substituents provide key structural information. For instance, methylene (B1212753) protons adjacent to the nitrogen or sulfur atoms show distinct signals that are crucial for confirming the ring structure. rsc.orgrsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Characteristic signals include the carbonyl carbon (C=O) resonance, which appears significantly downfield, and the various signals corresponding to the aromatic and heterocyclic carbons. rsc.orgrsc.org The precise chemical shifts help in assigning the structure and confirming the presence of different functional groups and substituents. rsc.orgresearchgate.net

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for 2H-1,3-Benzothiazin-4(3H)-one 1,1-Dioxide Analogues

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|---|

| Methyl 2-(1,1-dioxido-2H-benzo[e] rsc.orgnih.govthiazin-4-yl)acetate | DMSO-d₆ | 7.92 (s, 1H), 7.89 (m, 1H), 7.72 (m, 1H), 7.61 (m, 1H), 6.25 (m, 1H), 4.23 (d, 2H), 3.65 (d, 3H) rsc.org | 168.46, 138.14, 137.11, 136.13, 134.47, 133.09, 132.36, 125.34, 117.65, 68.45, 45.31 rsc.org |

| 5-Fluoro-2-(4-ethoxycarbonylpiperazine-1-yl)-1,3-benzothiazin-4-one | DMSO-d₆ | 7.65 (td, 1H), 7.46 (d, 1H), 7.29 (ddd, 1H), 4.08 (q, 2H), 3.93–3.67 (m, 4H), 3.59–3.46 (m, 4H), 1.21 (t, 3H) nih.gov | Not explicitly provided. |

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the analysis of 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide analogues, IR spectra show characteristic absorption bands that confirm the presence of key structural motifs. nih.gov The most prominent bands include the strong stretching vibrations of the sulfonyl (SO₂) and carbonyl (C=O) groups. rsc.orgnih.gov The asymmetric and symmetric stretching vibrations of the SO₂ group are typically observed in the regions of 1350–1300 cm⁻¹ and 1180–1140 cm⁻¹, respectively. rsc.orgnih.gov The carbonyl group of the thiazinone ring gives rise to a strong absorption band, usually in the range of 1780–1730 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for 2H-1,3-Benzothiazin-4(3H)-one 1,1-Dioxide Analogues

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (aromatic) | Stretching | 3090 - 2950 | rsc.orgnih.gov |

| C=O (carbonyl) | Stretching | 1778 - 1735 | nih.gov |

| C=N (imine) | Stretching | ~1584 | rsc.org |

| SO₂ (sulfonyl) | Asymmetric & Symmetric Stretching | 1346 - 1328 & 1192 - 1109 | rsc.orgnih.gov |

| C-O | Stretching | 1328 - 1238 | nih.gov |

Mass spectrometry is employed to determine the molecular weight and elemental composition of compounds with high accuracy. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides precise mass-to-charge (m/z) ratios of molecular ions, such as [M+H]⁺ or [M+Na]⁺. This information is crucial for confirming the molecular formula of newly synthesized analogues. For example, the calculated m/z for the [M+H]⁺ ion of 5,6,8-Trifluoro-2-(4-ethoxycarbonylpiperazine-1-yl)-1,3-benzothiazin-4-one was found to be 374.0781, which closely matched the experimentally observed value of 374.0780, thereby confirming its elemental composition of C₁₅H₁₅F₃N₃O₃S⁺. nih.gov

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a Benzothiazinone Analogue

| Compound | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 5,6,8-Trifluoro-2-(4-ethoxycarbonylpiperazine-1-yl)-1,3-benzothiazin-4-one | [M+H]⁺ | 374.0781 | 374.0780 | nih.gov |

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. nih.govnih.gov Studies on various analogues of 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide have shown that the heterocyclic thiazine ring can adopt different conformations, including sofa, half-chair, or boat forms. nih.govnih.govnih.gov For example, in 1-methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, the two rings form a long half-boat conformation, with the sulfur atom displaced significantly from the plane of the other ring atoms. nih.gov In contrast, the heterocyclic ring in 1-propyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide adopts a sofa conformation. nih.gov The geometry around the sulfur atom is consistently found to be a distorted tetrahedron. nih.gov

Table 4: Selected Crystallographic Data for 2H-1,3-Benzothiazin-4(3H)-one 1,1-Dioxide Analogues

| Compound | 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide nih.gov | 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide nih.gov | 1-Propyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide nih.gov |

|---|---|---|---|

| Formula | C₉H₉NO₃S | C₁₀H₁₁NO₃S | C₁₁H₁₃NO₃S |

| Crystal System | Triclinic | Triclinic | Triclinic |

| Space Group | P-1 | P-1 | P-1 |

| a (Å) | 7.4553 (4) | 7.0272 (3) | 7.9448 (2) |

| b (Å) | 8.5437 (4) | 8.0448 (4) | 8.0701 (3) |

| c (Å) | 8.7097 (4) | 9.5880 (4) | 9.6267 (2) |

| α (°) | 67.691 (2) | 99.124 (3) | 87.468 (2) |

| β (°) | 70.467 (2) | 95.075 (3) | 84.097 (2) |

| γ (°) | 66.327 (2) | 104.092 (3) | 64.453 (1) |

| Volume (ų) | 459.09 (4) | 514.48 (4) | 553.92 (2) |

| Z | 2 | 2 | 2 |

Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Benzothiazine Derivative nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H···H | 44.7% |

| O···H / H···O | 21.8% |

| N···H / H···N | 11.9% |

| C···H / H···C | 9.5% |

Analysis of Non-Covalent Interactions and Crystal Packing

The solid-state structures of 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide analogues are governed by a network of non-covalent interactions. Single-crystal X-ray diffraction and Hirshfeld surface analysis are instrumental in identifying and characterizing these forces, which include hydrogen bonds, π-π stacking, and other van der Waals interactions. nih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Target Identification in 2h 1,3 Benzothiazin 4 3h One 1,1 Dioxide Research Excluding Clinical Data

Theoretical Frameworks for SAR Analysis

Theoretical and computational approaches have been instrumental in understanding how the structural features of 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide derivatives influence their biological activities. These studies provide a predictive framework for designing more potent and selective compounds.

The electronic properties of substituents on the benzothiazinone scaffold play a pivotal role in determining the molecular activity of these compounds. Quantitative structure-activity relationship (QSAR) studies have been employed to correlate these electronic features with observed biological effects. For instance, the presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly alter the charge distribution within the molecule, thereby influencing its binding affinity to target proteins.

Molecular dynamics simulations of benzothiazinone analogs have highlighted the importance of van der Waals and electrostatic interactions in their binding to biological targets. plos.org These computational analyses reveal that the binding energy is a composite of these forces, with van der Waals interactions often being a major contributor. plos.org The specific nature and position of substituents can modulate these interactions, leading to variations in inhibitory potency. For example, in a series of benzothiazinone analogs, the calculated binding affinities were shown to correlate with their inhibitory activity against the DprE1 enzyme, a key target in Mycobacterium tuberculosis. plos.org

In Vitro Biological Target Engagement Studies

A range of in vitro assays have been utilized to identify and characterize the molecular targets of 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide derivatives. These studies have demonstrated their ability to engage with various enzymes, receptors, and DNA, providing a basis for their potential therapeutic applications.

Derivatives of the 1,2-benzothiazine 1,1-dioxide scaffold have been identified as potent inhibitors of several enzymes, including α-glucosidase, alkaline phosphatase, and calpain I.

α-Glucosidase Inhibition: A number of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] esisresearch.orgsigmaaldrich.comthiazin-2-yl)-N-arylacetamides have demonstrated significant in vitro α-glucosidase inhibitory activity. esisresearch.orgsigmaaldrich.com Certain derivatives exhibited IC50 values more potent than the standard drug, acarbose. esisresearch.orgsigmaaldrich.com The inhibitory activity is influenced by the nature of the substituents on the N-arylacetamide moiety. esisresearch.orgsigmaaldrich.com

Interactive Data Table: α-Glucosidase Inhibition by 2H-1,3-Benzothiazin-4(3H)-one 1,1-Dioxide Derivatives

| Compound | Substitution Pattern | IC50 (µM) |

| 11c | N-(4-chlorophenyl)acetamide | 30.65 |

| 12a | N-(2-bromophenyl)acetamide (with 4-bromobenzoyl) | 18.25 |

| 12d | N-(4-methylphenyl)acetamide (with 4-bromobenzoyl) | 20.76 |

| 12e | N-(4-methoxyphenyl)acetamide (with 4-bromobenzoyl) | 35.14 |

| 12g | N-(3,4-dimethylphenyl)acetamide (with 4-bromobenzoyl) | 24.24 |

| Acarbose (Standard) | - | 58.8 |

Alkaline Phosphatase Inhibition: Hybrid compounds combining chalcone (B49325) and 1,2-benzothiazine pharmacophores have been shown to be selective inhibitors of alkaline phosphatase isozymes. nih.gov The inhibitory profile and selectivity for human intestinal alkaline phosphatase (h-IAP) versus human tissue non-specific alkaline phosphatase (h-TNAP) are dependent on the substitution pattern on the chalcone moiety. nih.gov For instance, compound 3c was a potent inhibitor of h-IAP with an IC50 value of 1.04 µM, while showing no activity against h-TNAP. nih.gov Conversely, compound 3i was a selective inhibitor of h-TNAP with an IC50 value of 0.25 µM. nih.gov

Calpain I Inhibition: Derivatives of 1,2-benzothiazine 1,1-dioxide have been identified as potent inhibitors of calpain I. researchgate.netmdpi.com Peptide mimetic aldehyde inhibitors incorporating the 3,4-dihydro-1,2-benzothiazine-3-carboxylate 1,1-dioxide scaffold have shown IC50 values in the nanomolar range. researchgate.net The potency of these inhibitors is influenced by substituents at the 2, 6, and 7 positions of the benzothiazine ring, with the 2-substituent being particularly important. researchgate.net

Interactive Data Table: Calpain I Inhibition by 1,2-Benzothiazine 1,1-Dioxide Derivatives

| Compound | Description | IC50 (nM) |

| 15m (S-isomer) | 2-Methyl-substituted 3,4-dihydro-1,2-benzothiazine derivative | 5-7 |

| 26a-d | Achiral unsaturated 1,2-benzothiazine analogues | Potent inhibitors |

Derivatives of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated for their affinity to the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. plos.orgbohrium.com These studies, using radioligand displacement assays, have identified compounds with the ability to antagonize the glycine co-agonist site of the NMDA receptor. plos.orgbohrium.com The most promising compounds in this series were found to be 2-arylcarbonylmethyl substituted derivatives. plos.orgbohrium.com This finding suggests that the benzothiazine dioxide scaffold can serve as a template for the development of novel NMDA receptor modulators.

The interaction of benzothiazine derivatives with DNA has also been an area of investigation. While direct studies on 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide are limited, research on related benzothiazine and benzothiazole (B30560) structures provides valuable insights.

Topoisomerase II Complex Binding: Benzothiazole derivatives, which are structurally related to benzothiazinones, have been identified as potent inhibitors of human topoisomerase IIα. esisresearch.orgsigmaaldrich.com One such derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), exhibited an IC50 value of 39 nM. esisresearch.org Mechanistic studies suggest that this compound does not act as a DNA intercalator or a topoisomerase poison, but rather as a DNA minor groove-binding agent that interacts with the enzyme. esisresearch.org

Minor Groove Binding: Studies on 4H-1,3-benzothiazine dyes have demonstrated their ability to act as DNA/RNA groove binders. Techniques such as UV/vis spectrophotometric titrations, circular dichroism, and thermal melting experiments have been used to characterize these interactions. These findings indicate that the benzothiazine scaffold has the potential to be developed into novel DNA-targeting agents.

Mechanistic Investigations at the Molecular Level (e.g., Arabinan (B1173331) Synthesis Blocking in Mycobacteria)

A significant breakthrough in understanding the antimycobacterial action of 1,3-benzothiazin-4-ones (BTZs) was the identification of their precise molecular target. nih.govmdpi.comnih.gov Extensive research, combining genetic and biochemical approaches, has revealed that BTZs exert their potent bactericidal effect by inhibiting the synthesis of the mycobacterial cell wall. nih.govsemanticscholar.orgmdpi.com

The primary molecular target was identified as the flavoenzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govnih.gov This enzyme is crucial for the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall. Specifically, DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). nih.gov DPA is a vital precursor for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, two key polysaccharides in the cell wall architecture of Mycobacterium tuberculosis.

The inhibition of DprE1 by BTZ compounds is a covalent and mechanism-based process. The nitro group present in potent BTZ derivatives, such as BTZ043, is critical for this activity. It is proposed that the nitro group is activated by a reduced flavin intermediate within the DprE1 active site. This activation leads to the formation of a covalent bond between the drug and a cysteine residue in the enzyme, resulting in irreversible inactivation. nih.gov This targeted inhibition effectively halts the production of DPA, thereby blocking the entire downstream arabinan synthesis pathway. The disruption of this fundamental process leads to cell lysis and bacterial death. nih.govmdpi.comnih.gov This specific mechanism of action explains the high potency and specificity of BTZs against mycobacteria. mdpi.com

Spectrum of Investigated Molecular and Cellular Activities In Vitro

Antimicrobial Activity Against Specific Bacterial and Fungal Strains (e.g., Staphylococcus aureus, Enterococcus faecalis, P. aeruginosa, E. coli, K. pneumoniae, C. albicans)

Derivatives of the benzothiazine scaffold have been extensively evaluated for their antimicrobial properties against a range of clinically relevant pathogens. Studies on 1,2-benzothiazine 1,1-dioxide derivatives have shown a distinct spectrum of activity, with generally higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria and fungi. koreascience.kr

In one study, a series of twenty 1,2-benzothiazine 1,1-dioxide derivatives were tested against several bacterial and fungal strains. All tested compounds demonstrated antimicrobial activity against the Gram-positive strains Staphylococcus aureus and Enterococcus faecalis. koreascience.kr However, susceptibility among Gram-negative bacteria was limited, with only three specific compounds showing activity against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. koreascience.kr Notably, none of the twenty derivatives tested were effective against the fungal pathogen Candida albicans. koreascience.kr This suggests a selective mode of action that is more effective against the cellular architecture of Gram-positive organisms.

The potency of these compounds can be significant, with some derivatives exhibiting very low Minimum Inhibitory Concentrations (MIC). For instance, one compound demonstrated a MIC of 0.00975 mg/mL against Gram-positive bacteria, indicating strong antimicrobial potency. koreascience.kr

| Microorganism | Compound Class | Observed Activity |

|---|---|---|

| Staphylococcus aureus (Gram-positive) | 1,2-Benzothiazine 1,1-dioxide derivatives | Susceptible koreascience.kr |

| Enterococcus faecalis (Gram-positive) | 1,2-Benzothiazine 1,1-dioxide derivatives | Susceptible koreascience.kr |

| Pseudomonas aeruginosa (Gram-negative) | 1,2-Benzothiazine 1,1-dioxide derivatives | Limited susceptibility (only specific compounds) koreascience.kr |

| Escherichia coli (Gram-negative) | 1,2-Benzothiazine 1,1-dioxide derivatives | Limited susceptibility (only specific compounds) koreascience.kr |

| Klebsiella pneumoniae (Gram-negative) | 1,2-Benzothiazine 1,1-dioxide derivatives | Limited susceptibility (only specific compounds) koreascience.kr |

| Candida albicans (Fungus) | 1,2-Benzothiazine 1,1-dioxide derivatives | Not effective koreascience.kr |

Antiviral Properties (e.g., Anti-HIV Activity, Integrase Active Site Interactions)

The benzothiazine scaffold has been identified as a promising platform for the development of novel anti-HIV agents. Research has focused on derivatives of 1,2-benzothiazine 1,1-dioxide, which have demonstrated encouraging activity against HIV-1 in cell-based assays. nih.gov The mechanism of action for some of these compounds is proposed to be the inhibition of HIV integrase, a critical enzyme for viral replication that has no human homologue. nih.gov

A series of 1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives were designed to mimic the chelating motif of known integrase inhibitors. These compounds possess hydroxy and carboxamide groups positioned to form metal-binding interactions with the Mg²⁺ ions within the integrase active site. nih.gov Molecular docking studies support this hypothesis, suggesting that the anti-HIV activity stems from this chelation mechanism, which disrupts the enzyme's function. nih.gov Several compounds in this series were identified as potent inhibitors, with EC₅₀ values in the low micromolar range (20-25 µM) and showing no significant cytotoxicity. nih.gov

Other studies on benzothiadiazine dioxide (BTD) derivatives have identified a different mechanism of anti-HIV-1 activity. researchgate.net Pharmacological investigations, including time-of-addition experiments, indicated that these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netdntb.gov.ua They were found to be inhibitory to HIV-1 reverse transcriptase at micromolar concentrations. dntb.gov.ua These findings highlight that the benzothiazine framework is versatile and can be modified to target different key enzymes in the HIV life cycle.

| Compound Class | Viral Target | Proposed Mechanism of Action | Potency (Example) |

|---|---|---|---|

| 1,2-Benzothiazine-3-carboxamide 1,1-dioxide derivatives | HIV-1 Integrase nih.gov | Chelation of Mg²⁺ ions in the active site nih.gov | EC₅₀: 20-25 µM nih.gov |

| Benzothiadiazine dioxide (BTD) derivatives | HIV-1 Reverse Transcriptase researchgate.net | Non-nucleoside inhibition (NNRTI) researchgate.netdntb.gov.ua | IC₅₀: 16.4-59.8 µM against HIV-1 RT dntb.gov.ua |

Molecular Mechanisms of Anti-Inflammatory Effects

The 1,2-benzothiazine 1,1-dioxide scaffold is a core structure in several well-known anti-inflammatory drugs, such as piroxicam (B610120) and meloxicam, which are classified as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com The primary molecular mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.gov COX enzymes are responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. nih.gov

There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. nih.gov Many research efforts have focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. mdpi.com

Studies on novel 1,2-benzothiazine derivatives have demonstrated their ability to inhibit both COX-1 and COX-2 with varying degrees of selectivity. mdpi.com For example, a series of arylpiperazine derivatives of 1,2-benzothiazine were evaluated for their COX inhibitory activity. Several of these compounds showed significantly higher selectivity for COX-2 over COX-1 compared to the reference drug meloxicam. mdpi.com One compound, BS23, exhibited an IC₅₀ value of 13.19 µM for COX-2 and 241.64 µM for COX-1, resulting in a selectivity ratio of 0.05, indicating strong COX-2 preference. mdpi.comnih.gov This highlights the potential of the benzothiazine scaffold to be tailored for selective COX-2 inhibition.

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Meloxicam (Reference) | COX-1 | 267.71 ± 8.1 nih.gov | 0.42 nih.gov |

| COX-2 | 112.67 ± 3.3 nih.gov | ||

| Compound BS23 | COX-1 | 241.64 ± 4.2 mdpi.comnih.gov | 0.05 mdpi.comnih.gov |

| COX-2 | 13.19 ± 2.1 mdpi.comnih.gov | ||

| Compound BS24 | COX-1 | 126.54 ± 3.6 mdpi.com | 0.21 mdpi.com |

| COX-2 | 26.34 ± 3.4 mdpi.com | ||

| Compound BS26 | COX-1 | 128.73 ± 9.1 mdpi.com | 0.14 mdpi.com |

| COX-2 | 18.20 ± 4.3 mdpi.com |

Anticancer Modalities and Cytotoxicity in Cancer Cell Lines

Derivatives of the benzothiazine nucleus have been investigated as potential anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines. nih.govnih.gov The antiproliferative activity of these compounds is often linked to specific structural modifications on the benzothiazine ring.

One study detailed the synthesis of 2-aryl-4H-3,1-benzothiazines and evaluated their in vitro cytotoxicity against four human cancer cell lines. Some of these compounds exhibited antiproliferative properties that were more potent than the established anticancer drug cisplatin (B142131). nih.gov In another extensive screening, newly synthesized benzothiazole derivatives were evaluated by the National Cancer Institute against a panel of 60 human tumor cell lines. One compound, in particular, demonstrated powerful growth inhibitory activity across all cell lines, with GI₅₀ (concentration for 50% growth inhibition) values ranging from 0.683 to 4.66 µM/L. nih.gov

Mechanistic studies on halogenated benzothiadiazine derivatives have identified a potential molecular target for their anticancer activity. These compounds were found to be cytotoxic to prostate cancer (22Rv1) and triple-negative breast cancer cells. nih.gov Their mode of action is suggested to be the inhibition of Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. Since many cancer cells are selectively vulnerable to inhibitors of Complex II, this presents a promising strategy for targeted cancer therapy. nih.gov

| Compound Class | Cancer Cell Lines | Observed Activity | Potential Mechanism |

|---|---|---|---|

| 2-Aryl-4H-3,1-benzothiazines | Various human cancer cell lines | Antiproliferative activity, some more potent than cisplatin nih.gov | Not specified |

| Substituted Benzothiazole derivatives | NCI-60 human tumor cell line panel | Potent growth inhibition (GI₅₀: 0.683-4.66 µM/L) nih.gov | Not specified |

| Halogenated Benzothiadiazine derivatives | Prostate cancer (22Rv1), Triple-negative breast cancer | Selective cytotoxicity nih.gov | Inhibition of mitochondrial Complex II nih.gov |

| 2-hydroxy benzothiazole incorporated 1,3,4-oxadiazoles | Breast cancer (MCF-7) | Potent cytotoxicity (IC₅₀: 1.8-4.5 µM/mL) | Not specified |

Antioxidant Activity Investigations

Several studies have explored the antioxidant potential of benzothiazine derivatives, recognizing that oxidative stress is a contributing factor in various pathological conditions, including inflammation and cancer. The ability of these compounds to scavenge free radicals is typically evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.com

In an investigation of methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide derivatives, several compounds demonstrated notable antioxidant activity in the DPPH assay. The structure-activity relationship suggested that the presence of lone pair-containing atoms and π-bonds in the N-alkyl groups contributed to good antioxidant activity. One compound, in particular, exhibited better radical scavenging activity than the standard antioxidants butylated hydroxyanisole (BHA) and trolox.

Another study on arylpiperazine derivatives of 1,2-benzothiazine also confirmed their capacity to neutralize free radicals. mdpi.com The antioxidant properties of these compounds are considered beneficial, potentially complementing their anti-inflammatory effects by reducing oxidative stress at the site of inflammation. mdpi.com The mechanism of action in the DPPH assay is thought to involve either a hydrogen atom transfer (HAT) or a single electron transfer (SET) from the antioxidant molecule to the free radical.

| Compound Class | Assay Method | Key Findings |

|---|---|---|

| Methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide derivatives | DPPH radical scavenging assay | Some derivatives showed better activity than standard antioxidants (BHA, trolox). Activity is influenced by substituents on the N-alkyl group. |

| Arylpiperazine derivatives of 1,2-benzothiazine | DPPH and ABTS radical scavenging assays mdpi.com | Compounds possess free radical scavenging properties, which can contribute to their therapeutic potential. mdpi.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | DPPH radical scavenging assay | Two compounds showed promising activity (70.6% and 73.5% scavenging at 10 µM) comparable to Trolox (77.6%). |

Cardiotropic Effects and Ion Channel Modulation

Research into fluorinated 3,4-dihydro-2H-1,4-benzothiazine-1,1-dioxide derivatives has revealed notable cardiotropic activity. Specifically, certain derivatives have demonstrated antiarrhythmic effects. biomedgrid.com These compounds have been shown to cause a gradual increase in blood pressure, suggesting a potential application in hypotensive conditions without inducing arrhythmia. biomedgrid.com The most promising compounds in this class were 5,7-difluoro-3,4-dihydro-2H-benzo nih.goveaspublisher.comthiazine-1,1-dioxide derivatives that feature a cyclopentylamine (B150401) fragment at the 8th position. biomedgrid.com

The modulation of ion channels is a key mechanism for the cardiotropic effects of many compounds. mdpi.com In a related class of compounds, 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides have been identified as ATP-sensitive potassium (KATP) channel openers. nih.gov The isosteric replacement of the NH group at the 3-position with other groups such as O, S, S(=O), or CH2 was found to impact the biological activity. nih.gov A study comparing compounds with identical substituents revealed the following order of potency on pancreatic β-cells: NH > CH2 > O > S > S(=O). nih.gov This highlights the critical role of the NH group in establishing a strong hydrogen bond, which is believed to be responsible for the optimal activity of 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides on insulin-secreting cells. nih.gov

Further investigations with 7-chloro-3-isopropoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide demonstrated that a short, branched O-alkyl group at the 3-position, in place of the NH-alkyl group, also functions as a specific KATP channel opener. nih.gov Additionally, 3-(alkyl/aralkyl)sulfanyl-substituted 7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxides have been identified as promising myorelaxant drugs acting on uterine smooth muscles, with their mechanism of action at least partially attributed to the activation of KATP channels. nih.gov

Cardiotropic Effects of Fluorinated 3,4-dihydro-2H-1,4-benzothiazin-1,1-dioxide Derivatives

| Compound Class | Observed Effect | Key Structural Feature | Potential Application |

|---|---|---|---|

| Fluorinated 3,4-dihydro-2H-1,4-benzothiazin-1,1-dioxides | Antiarrhythmic effect, monotonic increase in blood pressure | Fluorination of the benzothiazine core | Hypotensive disorders |

| 5,7-difluoro-3,4-dihydro-2H-benzo nih.goveaspublisher.comthiazine-1,1-dioxide derivatives | Promising antiarrhythmic and hypertensive effects | Cyclopentylamine fragment at position 8 | Cardiovascular diseases |

Neuroleptic Potentials and Related Molecular Interactions

Derivatives of the broader benzothiazine class have shown activity within the central nervous system (CNS), suggesting potential for neuroleptic applications. For instance, nitrogen derivatives of 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide and 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide have been investigated for their CNS activity. nih.gov These compounds have been associated with hypnotic and sedative effects, which are properties often found in neuroleptic agents. nih.gov

A more specific molecular interaction has been identified with 2,1-benzothiazine derivatives, which have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO) A and MAO B. rsc.org One of the most potent compounds against MAO-A had an IC50 of 1.04 ± 0.01 μM, while the most potent against MAO-B had an IC50 of 1.03 ± 0.17 μM. rsc.org Molecular docking studies have been employed to understand the interaction between these potent compounds and the active site of the enzyme. rsc.org The inhibition of MAO is a well-established mechanism for antidepressant and other neuroleptic drugs.

Neuroleptic Potential of Benzothiazine Derivatives

| Compound Class | Observed CNS Activity/Molecular Interaction | Significance |

|---|---|---|

| 1H-2,3-benzothiazin-4(3H)-one 2,2-dioxide and 2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide nitrogen derivatives | Hypnotic and sedative effects | Suggests potential as CNS depressants or neuroleptic agents. |

| 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks | Inhibition of monoamine oxidase A and B (MAO-A and MAO-B) | A known mechanism for antidepressant and neuroleptic drugs. |

Impact of Substituent Position and Chemical Nature on Molecular Efficacy

The position and chemical nature of substituents on the benzothiazine scaffold have a significant impact on molecular efficacy. In the context of anti-tubercular activity, N-alkyl and heterocycle substituted 1,3-benzothiazin-4-one (BTZ) derivatives have been synthesized and evaluated. nih.gov It was found that an extended or branched alkyl chain could enhance the potency of these compounds. nih.gov Interestingly, the anti-tubercular activities of N-alkyl substituted BTZs were not significantly affected by the presence of either a nitro or trifluoromethyl group at the 6-position. nih.gov

In a different series of compounds, the trifluoromethyl group was found to be important for maintaining anti-tubercular activity in piperazine (B1678402) or piperidine (B6355638) analogs. nih.gov Furthermore, a compound containing an azaspirodithiolane group demonstrated a minimal inhibitory concentration (MIC) of 0.0001 μM against M. tuberculosis H37Rv, which was 20-fold more potent than the parent compound, BTZ043 racemate. nih.gov These findings underscore the importance of the volume and lipophilicity of the substituents in maintaining biological activity. nih.gov

As mentioned in the cardiotropic effects section, the nature of the substituent at the 3-position of 4H-1,2,4-benzothiadiazine 1,1-dioxides plays a crucial role in their activity as KATP channel openers. nih.gov A molecular modeling study revealed that 3-isopropoxy-, 3-isopropylsulfanyl-, and 3-isopropylamino-substituted compounds adopted a similar low-energy conformation. nih.gov However, no direct correlation was found between the conformational freedom of the different classes of benzothiadiazines and their biological activity on insulin-secreting cells. nih.gov The study confirmed the critical role of the NH group at the 3-position for establishing a strong hydrogen bond, which is responsible for the optimal activity of 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides on these cells. nih.gov

Impact of Substituents on the Efficacy of Benzothiazinone Derivatives

| Compound Series | Position of Substitution | Nature of Substituent | Impact on Efficacy | Biological Activity |

|---|---|---|---|---|

| N-Alkyl and heterocycle substituted 1,3-benzothiazin-4-ones | N-position | Extended or branched alkyl chain | Enhanced potency | Anti-tubercular |

| N-Alkyl substituted BTZs | 6-position | Nitro or trifluoromethyl group | No significant effect on activity | Anti-tubercular |

| Piperazine or piperidine analogs | - | Trifluoromethyl group | Important for maintaining activity | Anti-tubercular |

| BTZ derivative | - | Azaspirodithiolane group | 20-fold increase in potency | Anti-tubercular |

| 4H-1,2,4-benzothiadiazine 1,1-dioxides | 3-position | NH group (compared to O, S, S(=O), CH2) | Optimal activity due to hydrogen bonding | KATP channel opening |

Future Directions and Emerging Trends in 2h 1,3 Benzothiazin 4 3h One 1,1 Dioxide Research

Rational Design of Advanced Analogues with Tuned Molecular Properties

The future of 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide research is intrinsically linked to the rational design of new analogues with enhanced efficacy, selectivity, and pharmacokinetic properties. Building upon the knowledge gained from the antitubercular 1,3-benzothiazinones (BTZs), medicinal chemists are poised to explore how the sulfone moiety influences molecular interactions.

Key strategies for analogue design will likely include:

Modulation of Electronic Properties: The sulfone group is a strong electron-withdrawing group, which can significantly alter the reactivity and binding affinity of the entire molecule. Future design will systematically explore substitutions on the aromatic ring to fine-tune these electronic characteristics for optimal target engagement.

Conformational Constraints: Computational studies have revealed that oxidizing the sulfur atom in the BTZ core induces a puckered, nonaromatic conformation in the thiazinone ring. acs.org This contrasts with the planar structure of BTZ043. acs.org Future designs will leverage this conformational change to achieve higher selectivity for specific enzyme active sites.

Bioisosteric Replacement: The isosteric replacement of the sulfone group or other functional moieties can lead to compounds with improved properties. For instance, exploring analogues where other parts of the scaffold are modified, such as the development of azide (B81097) derivatives (BTZ-N3), has already shown potential for creating inhibitors with different binding mechanisms. nih.gov

The table below summarizes key structural modifications and their observed impact, providing a foundation for future rational design efforts.

| Base Scaffold | Modification | Key Finding | Reference |

| BTZ043 | Oxidation of sulfur to sulfone (SO₂) | Resulted in a puckered ring conformation and weak antitubercular activity. | acs.org |

| BTZ043 | Replacement of nitro group with azide (N₃) | Led to a reversible, noncovalent inhibitor of the DprE1 enzyme, unlike the parent compound. | nih.gov |

| 1,3-Benzthiazinan-4-one | Addition of a methylsulfonylphenyl group at position 2 | Produced a potent and selective COX-2 inhibitor. | nih.gov |

Exploration of Novel and Sustainable Synthetic Pathways

The advancement of 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide research is also dependent on the development of efficient and environmentally friendly synthetic methods. Current methods for creating the core 1,3-benzothiazinone scaffold often serve as precursors. However, the oxidation step to form the sulfone can be challenging, with reactions sometimes resulting in low yields. acs.org

Future research in synthesis will likely focus on:

Green Chemistry Principles: A recently developed synthetic pathway for BTZ analogues starts from thiourea (B124793) derivatives, avoiding toxic reagents like carbon disulfide and carcinogenic methyl iodide used in older methods. nih.govresearchgate.net This approach, which forms the thiazinone ring in a single step, is a significant move towards more sustainable manufacturing and can be adapted for the synthesis of sulfone derivatives. nih.gov

Direct Sulfone Synthesis: Developing methods that construct the 1,1-dioxide ring system directly, rather than through post-synthesis oxidation, would be a major advancement. This could involve novel cyclization strategies using sulfonyl-containing precursors.

Improved Oxidation Methods: Investigating more efficient and selective oxidizing agents and reaction conditions is crucial for improving the yields of sulfone analogues from their sulfide (B99878) precursors. The oxidation of BTZ043 to its sulfone using m-chloroperbenzoic acid (mCPBA) was reported to be low-yielding, highlighting the need for optimization. acs.org

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel drug candidates. For the 1,3-benzothiazin-4-one 1,1-dioxide class, in silico methods will be critical for predicting molecular properties and guiding synthetic efforts.

Emerging trends in this area include:

Molecular Docking and Dynamics: Docking studies have been instrumental in understanding how BTZ derivatives bind to the active site of their target enzyme, DprE1. acs.orgnih.gov Future computational work will model how the altered geometry of the sulfone ring impacts binding to both known and novel targets. Molecular dynamics simulations can further elucidate the stability of these interactions over time.

Quantum Chemical Calculations: Density Functional Theory (DFT) has been used to analyze the optimized geometry and electronic structure of benzothiazine derivatives. rsc.orgresearchgate.net Such calculations can predict the reactivity of proposed analogues and help explain structure-activity relationships (SAR) by correlating computed properties with experimental biological data. acs.org

Pharmacokinetic Modeling (ADME/Tox): In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties will be essential for prioritizing which designed analogues should be synthesized. This predictive modeling helps to identify candidates with better drug-like properties early in the discovery process, reducing time and cost.

Identification and Characterization of Undiscovered Molecular Targets and Biological Mechanisms

While the primary molecular target for antitubercular BTZs is the enzyme DprE1, the structural and electronic changes in the 1,1-dioxide analogues suggest they may interact with different biological targets or exhibit novel mechanisms of action.

Future research should prioritize:

Broad Biological Screening: Analogues of 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide should be screened against a wide range of biological targets to uncover new therapeutic potential. The broader benzothiazine class has shown diverse activities, including anti-inflammatory, antimicrobial, and anticancer effects, suggesting a wealth of possibilities. easpublisher.comnih.gov

Target Deconvolution: For compounds that show promising activity in phenotypic screens, identifying the specific molecular target is a critical next step. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to pinpoint the protein(s) with which the compounds interact.

Mechanism of Action Studies: The sulfone derivative of BTZ043 was found to be a weak antitubercular agent, suggesting that the covalent modification mechanism of the parent drug may not be viable for the sulfone. acs.org Research into related scaffolds, such as 2H-Benzo[e] acs.orgnih.govmdpi.comthiadiazin-3(4H)-one 1,1-dioxide, has identified them as inhibitors of carbonic anhydrases in Mycobacterium tuberculosis, a different target and mechanism. nih.gov This highlights the potential for the 1,3-benzothiazin-4-one 1,1-dioxide scaffold to operate through alternative, noncovalent mechanisms against various pathogens or diseases.

Development of Novel Applications Based on Molecular Properties

The unique properties of the 1,3-benzothiazin-4-one 1,1-dioxide scaffold could be harnessed for a variety of new applications beyond the well-established antitubercular field. The strong electron-withdrawing nature of the sulfone group and the specific three-dimensional shape of the molecule are key features to be exploited.

Potential future applications include:

Anti-inflammatory Agents: Related 1,3-benzthiazinan-4-one derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key target for anti-inflammatory drugs. nih.gov This presents a logical therapeutic avenue to explore for the 1,1-dioxide series.

Anticancer Therapeutics: Various benzothiazine derivatives have demonstrated antiproliferative properties. easpublisher.com The unique structure of the 1,1-dioxide analogues could be optimized to target specific kinases or other proteins implicated in cancer pathways.

Central Nervous System (CNS) Modulators: Isosteric analogues like 1,4-benzothiazine 1,1-dioxides have been investigated as positive allosteric modulators of AMPA receptors, which are involved in CNS function. nih.gov This suggests that the core benzothiazine 1,1-dioxide structure could be adapted for neurological applications.

Antimicrobial Agents: While the sulfone of BTZ043 showed weak activity against M. tuberculosis, the scaffold may be effective against other bacterial or fungal pathogens. Broad-spectrum antimicrobial screening is warranted to explore this potential. nih.gov

The table below outlines potential therapeutic areas for exploration based on activities observed in structurally related compounds.

| Compound Class | Observed Biological Activity | Potential Application for 1,3-Benzothiazin-4-one 1,1-Dioxides | Reference |

| 1,3-Benzthiazinan-4-ones | Selective COX-2 Inhibition | Anti-inflammatory drugs | nih.gov |

| 1,2-Benzothiazine 1,1-dioxides | Potent anti-inflammatory agents | Anti-inflammatory drugs | nih.gov |

| 1,4-Benzothiazine 1,1-dioxides | AMPA Receptor Modulation | CNS disorders | nih.gov |

| Fluorinated 1,4-Benzothiazine 1,1-dioxides | Antiarrhythmic and Hypertensive Effects | Cardiovascular diseases | biomedgrid.com |

| General Benzothiazines | Antiproliferative, Antiviral | Oncology, Virology | easpublisher.com |

Q & A

Q. What are the optimized synthetic routes for 2H-1,3-benzothiazin-4(3H)-one 1,1-dioxide and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with precursor molecules like benzoisothiazolones or thiadiazine cores. Key steps include halogenation, oxidation, and substitution. For example:

- Step 1 : Formation of the thiadiazine ring via cyclization using reagents like PCl₅ or m-CPBA (meta-chloroperbenzoic acid) .

- Step 2 : Introduction of substituents (e.g., alkyl, aryl groups) via nucleophilic substitution or coupling reactions. Ethanol or dioxane are common solvents, with triethylamine as a base .

- Optimization : Catalyst selection (e.g., benzoyl peroxide for chlorination) and solvent polarity adjustments improve yield (up to 74% reported) .

Table 1 : Example Reaction Conditions for Derivative Synthesis

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiadiazine ring formation | PCl₅, reflux in dichloromethane | 65-70% | |

| Oxidation to 1,1-dioxide | m-CPBA, room temperature | 80-85% | |

| Substituent introduction | 1-(prop-2-yn-1-yl)piperazine, dioxane | 60-68% |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths and angles (e.g., S1–N1 distance: 1.67 Å) and confirms sofa/half-chair conformations in the thiadiazine ring .

- Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent effects (e.g., methyl groups at δ 2.3 ppm; aromatic protons at δ 7.1-7.8 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 318.4 for C₁₅H₁₄N₂O₂S₂) .

- Computational modeling : DFT calculations predict electronic distributions and reactive sites .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzothiazine derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer efficacy often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antibacterials) .

- Structural nuances : Compare substituent effects. For example, 3-(3-chlorobenzoyl) derivatives show anti-inflammatory activity (IC₅₀ = 12 μM), while 6-bromo analogs are inert .

- Mechanistic studies : Use molecular docking to validate target binding (e.g., endothelin receptor antagonism) .

Q. How do substituents influence the structure-activity relationship (SAR) in this compound class?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -Cl, -Br): Enhance stability and receptor affinity. 3,3-Dichloro derivatives exhibit 5-fold higher antibacterial potency vs. non-halogenated analogs .

- Hydrophobic substituents (e.g., benzyl, phenylethyl): Improve membrane permeability. 2-(2-phenylethyl) derivatives show 90% inhibition in renal cancer cell lines .

- Table 2 : SAR of Selected Derivatives

| Derivative Substituents | Biological Activity (IC₅₀/EC₅₀) | Target | Reference |

|---|---|---|---|

| 3-Chloro, 4-hydroxy | 12 μM (anti-inflammatory) | COX-2 | |

| 6-Bromo, 3,3-dichloro | Inactive | N/A | |

| 2-(2-Phenylethyl) | 90% cell growth inhibition | Renal cancer cells |

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to proteins like serum albumin .

- Cryo-EM/X-ray co-crystallography : Resolves binding modes (e.g., hydrogen bonds between O4 and Arg120 in COX-2) .

- In vivo pharmacokinetics : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to track absorption and metabolism in rodent models .

Data Conflict Analysis

Q. How to address discrepancies in synthetic yields reported across studies?

- Methodological Answer : Variability often stems from:

- Purity of starting materials : HPLC-grade precursors reduce side reactions .

- Reaction scaling : Pilot-scale reactions (e.g., 10 g batches) may yield 5-10% less than small-scale (1 g) due to heat transfer inefficiencies .

- Catalyst aging : Freshly prepared catalysts (e.g., CuI for click chemistry) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.